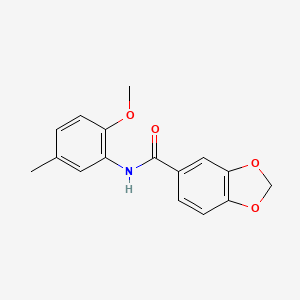

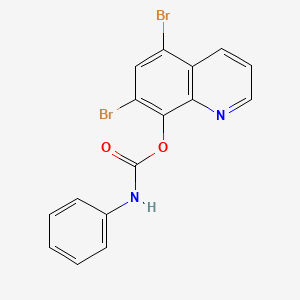

![molecular formula C14H10N2O3S B5538073 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in organic and medicinal chemistry due to its structural complexity and potential biological activities.

Synthesis Analysis

- Novel derivatives of this compound have been synthesized using various methods. Bhavsar et al. (2011) reported the synthesis of N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives and evaluated them for anti-HIV activity (Bhavsar et al., 2011).

- Čačić et al. (2009) described the synthesis of thiazolidin-4-ones based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, showcasing the versatility in synthesizing related compounds (Čačić et al., 2009).

Molecular Structure Analysis

- The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been reported by Galushchinskiy et al. (2017), providing insights into the molecular conformation and arrangement (Galushchinskiy et al., 2017).

Chemical Reactions and Properties

- Shah et al. (2016) focused on synthesizing novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives and exploring their reactions and properties (Shah et al., 2016).

- Sukdolak et al. (2004) reported the Hantzsch reaction of related chromen-2-one compounds, which is crucial in understanding the chemical behavior of these compounds (Sukdolak et al., 2004).

Physical Properties Analysis

- The physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the behavior of these compounds in different environments. Unfortunately, specific studies on these aspects of 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide were not identified in the literature.

Chemical Properties Analysis

- The chemical properties, such as reactivity, stability, and functional group analysis, are crucial for understanding the compound's potential applications and interactions. Wang et al. (2010) synthesized similar N-[4-acetyl-4,5-dihydro-5-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-5-methyl-1,3,4-thiadiazol-2-yl]acetamide derivatives, providing insights into the compound's chemical properties (Wang et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Properties

A study utilized ultrasound irradiation for the rapid synthesis of novel thiazole derivatives bearing a coumarin nucleus, demonstrating a method for producing compounds with significant cytotoxic activity against human keratinocytes (HaCaT cells). This approach highlights the chemical versatility and potential bioactivity of compounds structurally related to 2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide (Gomha & Khalil, 2012). Another research focused on the synthesis of new coumarins complemented by quantum chemical studies to understand their molecular orbitals, providing insights into the electronic structure and reactivity of such compounds (Al-Amiery et al., 2016).

Antibacterial and Antimicrobial Effects

Research has synthesized new derivatives of 4-hydroxy-chromen-2-one, demonstrating high levels of antibacterial activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. This underscores the potential of such compounds in developing novel antibacterial agents (Behrami & Dobroshi, 2019).

Antioxidant Activity

A study on Schiff’s bases and thiazolidine-4-ones derived from coumarin compounds showed excellent antioxidant activity, comparing favorably with ascorbic acid. This suggests the utility of coumarin-thiazol derivatives in mitigating oxidative stress (Čačić et al., 2010).

Anti-HIV Activity

Novel N-1,3-benzo[d]thiazol-2-yl-2-(2-oxo-2H-chromen-4-yl)acetamide derivatives were synthesized and evaluated for anti-HIV activity, with some compounds showing moderate to potent activity against wild-type HIV-1. This highlights the potential of such compounds in HIV treatment strategies (Bhavsar et al., 2011).

Wirkmechanismus

Zukünftige Richtungen

The biological importance of substituted coumarins and acetohydrazide has stimulated intensive research work for the synthesis of many members of this class of compounds . Future research may focus on exploring the potential biological activities of these compounds and their applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c15-12(17)6-13-16-10(7-20-13)9-5-8-3-1-2-4-11(8)19-14(9)18/h1-5,7H,6H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJNXCXJNETXMGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)CC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)

![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)

![3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)

![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)

![1-[(4-chlorophenyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5538096.png)

![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5538104.png)